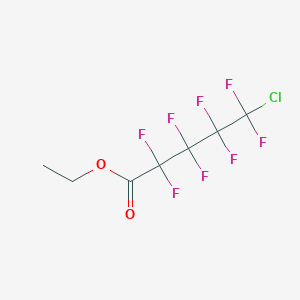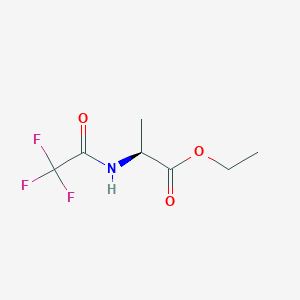
2-(2-Fluoro-benzyl)-butyric acid
Vue d'ensemble
Description
2-(2-Fluoro-benzyl)-butyric acid (FBBA) is a synthetic organic compound that is used in a variety of scientific research applications. It is an important component of biochemical and physiological studies, as it can be used to study the action of various enzymes and receptors. FBBA is also used in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of derivatives related to 2-(2-Fluoro-benzyl)-butyric acid, such as 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester, has been explored as key intermediates in the development of fluorouracil derivatives. These compounds are synthesized through multi-step processes starting from 5-fluorouracil, demonstrating the potential for creating novel compounds with varied biological activities (Xie Jun, 2006).
Development of Fluoro-containing Amino Acids
Research into fluoro-containing amino acids, such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs, has shown significant promise. These compounds have been synthesized with high enantiomeric excess and have been identified as potent inhibitors for specific enzymes like the HCV NS3 protease, highlighting their potential in medicinal chemistry and drug development (Zilun Hu & W. Han, 2008).
Metalation and Deprotonation Studies
The study of 2-(halophenyl)pyridines and 1-(halophenyl)isoquinolines, which are structurally related to 2-(2-Fluoro-benzyl)-butyric acid, has provided insights into the metalation and deprotonation reactions influenced by azine groups. These reactions are crucial for understanding the chemical behavior of fluoro-benzyl compounds and their potential applications in synthetic organic chemistry (F. Mongin et al., 2004).
Anticancer Activity and Molecular Docking Studies
A series of new 3(2h)-one pyridazinone derivatives, synthesized from 2-(4- Fluoro Phenyl)-butyric acid, have shown potential anti-oxidant activity. These compounds underwent in-vitro testing for their antioxidant properties and molecular docking studies to evaluate their efficacy as anticancer agents, demonstrating the versatility of fluoro-benzyl derivatives in therapeutic applications (Mehvish Mehvish & Arvind Kumar, 2022).
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJFDFYZOWNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)




